3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(3-fluoro-4-phenylphenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF4NO/c19-15-8-12(18(21,22)23)10-24-17(15)25-13-6-7-14(16(20)9-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRZNLOJSCAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation, coupling reactions, and functional group transformations. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Introduction to 3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine
This compound (CAS: 477846-74-5) is a synthetic compound with a complex structure that has garnered attention in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 367.72 g/mol. The compound's unique properties make it valuable in research and potential applications in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets such as enzymes or receptors involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways. For instance, studies have shown that trifluoromethylated pyridines can disrupt cancer cell proliferation by targeting the PI3K/Akt pathway, although specific studies on this compound are still emerging.
Agrochemical Applications
The compound's ability to act as a herbicide or pesticide is under investigation due to its structural resemblance to known agrochemicals. The trifluoromethyl group is known to enhance biological activity against pests and weeds.
Case Study: Herbicidal Efficacy
Preliminary studies suggest that derivatives of pyridine with similar substituents can effectively control weed species in agricultural settings. The efficacy of these compounds is often evaluated through field trials assessing their impact on target species while minimizing harm to non-target organisms.
Materials Science
In materials science, the unique properties of this compound make it suitable for developing advanced materials such as polymers or coatings with enhanced thermal and chemical stability.
Case Study: Polymer Synthesis
Research has explored the use of fluorinated compounds in synthesizing high-performance polymers that exhibit improved resistance to solvents and thermal degradation. The incorporation of this pyridine derivative could lead to novel materials with applications in electronics and protective coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl or pyridine rings, which significantly influence physical properties, reactivity, and bioactivity. Below is a comparative analysis based on data from the provided evidence:
Structural and Physical Properties
*Estimated based on formula C₁₉H₁₁ClF₄N₂O.
†Incomplete data in .
Key Observations:
- Melting Points : The target compound’s biphenyl ether group may lower its melting point compared to Q12 (288–292°C), which has rigidifying groups like nitrile and methoxy . Analogs with trifluoromethoxy (CF₃O) substituents (7e, 7f, 7g) exhibit lower melting points (58–125°C), suggesting that bulky, lipophilic groups reduce crystallinity .
- Yield : The target compound’s synthesis yield is unspecified, but analogs with nitro groups (7e: 71.8%) or chlorine (7j: 91.5%) show variable yields, likely due to differences in substitution reactivity .
Spectroscopic and Reactivity Trends
- NMR Shifts : In analogs like 7e–7j, the biphenyl ether’s protons resonate at δ 7.18–7.79 ppm, while CF₃ groups cause deshielding in ¹³C NMR (~120–125 ppm) . The target compound’s 2-fluoro substituent would further split aromatic proton signals due to ortho-fluoro effects.
- IR Stretches : CF₃ groups exhibit strong absorptions near 1250 cm⁻¹ (C-F), while ether linkages (C-O-C) appear at 1015–1252 cm⁻¹, as seen in Q12 .
Biological Activity
3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C18H10ClF4NO
- CAS Number: 477846-74-5
The compound features a pyridine ring substituted with chloro, fluoro, and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Halogenation: Introduction of chloro and fluoro groups.
- Coupling Reactions: Often employs the Suzuki–Miyaura coupling method for forming carbon-carbon bonds between aryl halides and boronic acids.
Common Reagents:
- Palladium catalysts
- Bases like potassium carbonate
- Solvents such as toluene or dimethylformamide
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the chloro, fluoro, and trifluoromethyl groups enhances its binding affinity to various receptors or enzymes. The exact mechanism can vary based on the target but generally involves modulation of signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyridine derivatives with trifluoromethyl groups can inhibit cell proliferation in various cancer types, including lymphoma and solid tumors .
Case Study:
A study evaluated a series of pyridine derivatives for their effectiveness against malignant glioma. The results demonstrated that certain substitutions on the pyridine ring significantly enhanced cytotoxicity against cancer cells.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. For example, it has been explored as a potential inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial in regulating cellular functions such as growth and survival .
Research Findings
A summary of key findings from various studies is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
